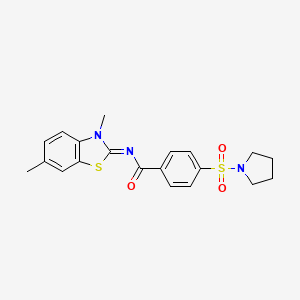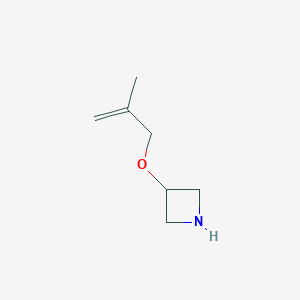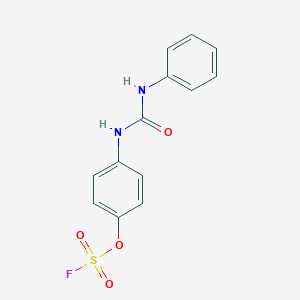
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in biomedical research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors that are involved in disease processes. This compound has been shown to have a high affinity for certain targets, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to have potential as an inhibitor of certain enzymes and receptors that are involved in disease processes. Additionally, this compound has been shown to have potential as a modulator of certain signaling pathways that are involved in disease processes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide in lab experiments is its potential to inhibit certain enzymes and receptors that are involved in disease processes. Additionally, this compound has been shown to have potential as a modulator of certain signaling pathways that are involved in disease processes. However, one limitation of using this compound in lab experiments is the complexity of its synthesis, which requires specialized equipment and expertise.
Future Directions
There are many potential future directions for research on N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as an inhibitor of certain enzymes and receptors that are involved in disease processes. Additionally, this compound has been shown to have potential as a modulator of certain signaling pathways that are involved in disease processes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in biomedical research.
Synthesis Methods
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of 4-cyclopropyl-6-oxypyrimidine-1(6H)-one with ethylene glycol in the presence of a catalyst to yield the intermediate compound 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethanol. This intermediate is then reacted with 2-methoxybenzenesulfonyl chloride in the presence of a base to yield the final product.
Scientific Research Applications
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide has been shown to exhibit a range of potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as an inhibitor of certain enzymes and receptors that are involved in disease processes.
properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-23-14-4-2-3-5-15(14)24(21,22)18-8-9-19-11-17-13(10-16(19)20)12-6-7-12/h2-5,10-12,18H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQOOTNBWCAICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCCN2C=NC(=CC2=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B2582751.png)
![1,7-dimethyl-3-(2-methylbenzyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582753.png)


![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2582758.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-methoxyphenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2582760.png)
![1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea](/img/structure/B2582764.png)
![2-Amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2582765.png)
![2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2582766.png)
![1-[(4-Sec-butylphenyl)sulfonyl]piperazine](/img/structure/B2582769.png)